molecular formula C18H18ClIN2O2S B4693450 N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide

Cat. No.: B4693450
M. Wt: 488.8 g/mol
InChI Key: JRFZIXPBIIEVJR-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, a hydroxy group, and an iodobenzamide moiety

Properties

IUPAC Name

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClIN2O2S/c1-18(2,3)10-8-12(19)15(23)14(9-10)21-17(25)22-16(24)11-6-4-5-7-13(11)20/h4-9,23H,1-3H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZIXPBIIEVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 5-tert-butyl-3-chloro-2-hydroxyaniline: This intermediate can be synthesized by chlorination of 5-tert-butyl-2-hydroxyaniline.

    Formation of the carbamothioyl intermediate: The 5-tert-butyl-3-chloro-2-hydroxyaniline is then reacted with thiophosgene to form the corresponding isothiocyanate.

    Coupling with 2-iodobenzamide: The isothiocyanate intermediate is then coupled with 2-iodobenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The iodo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and iodo substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the deiodinated product.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide
  • N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-4-fluorobenzamide

Uniqueness

N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodo substituent, which can significantly influence its reactivity and interaction with biological targets. The iodo group can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide
Reactant of Route 2
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N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide

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